2-(2-Hydroxypropoxy)propan-1-ol

Catalog No.
S566448
CAS No.
25322-69-4
M.F
C6H14O3
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Hydroxypropoxy)propan-1-ol

CAS Number

25322-69-4

Product Name

2-(2-Hydroxypropoxy)propan-1-ol

IUPAC Name

2-(2-hydroxypropoxy)propan-1-ol

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C6H14O3/c1-5(8)4-9-6(2)3-7/h5-8H,3-4H2,1-2H3

InChI Key

DUFKCOQISQKSAV-UHFFFAOYSA-N

SMILES

CC(CO)OCC(C)O

Solubility

Lower molecular weight members are sol in water
Infinite
In water: PPG 425, >10,000 mg/L; PPG 1000, >1,000 mg/L; PPG 2000, 250 mg/L; PPG 2700, 15 mg/L

Synonyms

2-(2-hydroxypropoxy)-1-propanol

Canonical SMILES

CC(CO)OCC(C)O

Solvent and Cosolvent:

  • Due to its miscibility with water and many organic solvents, DPG is a valuable solvent and cosolvent in various scientific experiments.
  • Its hygroscopic nature (attracts moisture) makes it useful for studying moisture-sensitive reactions [].
  • Research in material science utilizes DPG as a solvent for polymers, resins, and dyes [].

Synthesis and Reaction Media:

  • DPG serves as a starting material for the synthesis of various organic compounds, including polyurethanes, polyesters, and polyethers [].
  • Its ability to form hydrogen bonds makes it a suitable reaction medium for specific organic reactions, influencing reaction rates and product selectivity [].

Pharmaceutical and Biological Research:

  • DPG finds application in pharmaceutical research as a solvent for drug formulations and excipients (inactive ingredients) in medications [].
  • Biological research utilizes DPG for enzyme assays and studies related to protein stability due to its non-denaturing properties [].

Chemical Separations:

  • DPG's selective solvation properties make it beneficial for separation techniques like chromatography, allowing for the isolation and purification of various compounds [].

Other Research Applications:

  • DPG serves as a reference material in analytical chemistry for calibration purposes [].
  • Research in electrochemistry explores DPG as a potential electrolyte component in batteries due to its good conductivity properties [].

2-(2-Hydroxypropoxy)propan-1-ol, also known as dipropylene glycol, is a colorless, odorless liquid with the molecular formula C₆H₁₄O₃ and a molecular weight of 134.1736 g/mol. It has various applications in industrial and consumer products, particularly as a solvent and humectant. The compound features a hydroxyl group (-OH) that contributes to its solubility in water and its ability to form hydrogen bonds, making it useful in many formulations .

DPG primarily acts as a solvent in scientific research. It dissolves various substances and can participate in hydrogen bonding with biomolecules, influencing their behavior []. However, the specific mechanism of action depends on the application.

DPG is generally considered to have low toxicity with moderate flammability [, ]. However, some safety concerns exist:

  • Mild skin irritant: Prolonged or repeated exposure can irritate the skin and eyes [].
  • Respiratory tract irritant: Inhalation of DPG vapors may irritate the respiratory tract [].
  • Bioaccumulation potential: DPG has the potential to accumulate in living organisms, although the extent is not fully understood.
Typical of alcohols:

  • Esterification: It can react with carboxylic acids to form esters, which are often used in cosmetics and pharmaceuticals.
  • Dehydration: Under acidic conditions, it can lose water to form ethers or alkenes.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions highlight its versatility as a chemical intermediate in various synthetic pathways.

Research indicates that 2-(2-Hydroxypropoxy)propan-1-ol exhibits low toxicity and is generally considered safe for use in consumer products. It has been studied for its potential antimicrobial properties, particularly in formulations aimed at skin applications. Some studies suggest that it may enhance the skin penetration of other active ingredients due to its solvent properties .

The synthesis of 2-(2-Hydroxypropoxy)propan-1-ol typically involves the following methods:

  • Hydrolysis of Propylene Oxide: This method uses propylene oxide and water under controlled conditions to yield dipropylene glycol.
  • Transesterification: Reacting glycerol with fatty acids can also produce this compound as a byproduct.

These methods are favored for their efficiency and the relatively mild reaction conditions required.

Studies on the interactions of 2-(2-Hydroxypropoxy)propan-1-ol with other substances have shown that it can enhance the solubility and stability of various active compounds. In formulations, it often acts synergistically with other solvents or emulsifiers to improve product performance. Research into its interactions with biological membranes suggests that it may alter permeability, which can be beneficial in drug delivery systems .

Several compounds share structural similarities with 2-(2-Hydroxypropoxy)propan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Propylene GlycolC₃H₈O₂Commonly used as an antifreeze and food additive.
Glycerin (Glycerol)C₃H₈O₃Known for its high humectant properties; thicker consistency.
Ethylene GlycolC₂H₆O₂Primarily used as an antifreeze; more toxic than dipropylene glycol.

Uniqueness

While propylene glycol and glycerin are also used as solvents and humectants, 2-(2-Hydroxypropoxy)propan-1-ol stands out due to its lower toxicity profile and enhanced compatibility with various formulations. Its ability to act both as a solvent and a moisturizer makes it particularly versatile compared to other similar compounds.

Physical Description

Polypropylene glycol appears as colorless liquid that is odorless or has a mild sweet odor. May float or sink in water. (USCG, 1999)

Color/Form

Clear, lightly colored, slightly oily, viscous liquids

XLogP3

-0.7

Flash Point

390 to 495 °F (USCG, 1999)

Density

1.012 at 68 °F (USCG, 1999)
1.002-1.007

Melting Point

-58 °F (USCG, 1999)

UNII

WNY0H4G53Q

GHS Hazard Statements

Aggregated GHS information provided by 2127 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 889 of 2127 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1238 of 2127 companies with hazard statement code(s):;
H301 (35.62%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (52.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (10.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mm Hg at 20 °C /contains 130-190 ppm proprietary phenolic antioxidant/

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

106-62-7
25322-69-4

Wikipedia

2-(2-hydroxypropoxy)propan-1-ol

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Emollient; Skin conditioning; Solvent

Methods of Manufacturing

Base catalyzed addition of propylene oxide to propylene glycol
... Prepared commercially by reacting propylene glycol or water with propylene oxide.
Manufactured by treating propylene with chlorinated water to form the chlorohydrin, which is converted to the glycol by treatment with sodium carbonate solution.
... Prepared by heating glycerol with sodium hydroxide.

General Manufacturing Information

There are 2 active ingredients in reregistration case 3123 for polypropylene glycol. The RED evaluates the only active ingredient in this case with currently registered products; therefore, only butoxypolypropylene glycol (BPG), PC Code 011901/CAS No. 9003-13-8, 57 active products as of September, 2001/ was assessed. The other active ingredient in this case /poly(oxy(methyl-1,2ethanediyl)), alpha-hydro-omegahydroxy,CAS No. 25322-69-4 / has no product registrations /last pesticide product cancelled October 10, 1989/ and is not being supported for reregistration. This active ingredient would be evaluated only if and when new registration applications were to be submitted for new products.
One of a group of compd comparable to polyethylene glycols but more oil-soluble and substantially less water-soluble.

Analytic Laboratory Methods

Method for determination of polypropylene glycol at sub-ppm levels in aqueous and organic media by gas-liquid chromatography or by gas chromatography-mass spectroscopy.

Stability Shelf Life

Quite stable chemically

Dates

Modify: 2023-08-15

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